Imidamide derivative 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H41N3O3 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-[10-(cyclohexylmethoxy)decyl]-1-(N'-hydroxycarbamimidoyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H41N3O3/c23-20(25-27)22(14-15-22)21(26)24-16-10-5-3-1-2-4-6-11-17-28-18-19-12-8-7-9-13-19/h19,27H,1-18H2,(H2,23,25)(H,24,26) |
InChI Key |
CHCOBYPQLKIPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COCCCCCCCCCCNC(=O)C2(CC2)C(=NO)N |
Origin of Product |
United States |
Synthetic Methodologies for Imidamide Derivatives
Established Synthetic Pathways for Imidamide Scaffolds
The foundational structure of Imidamide derivative 1 is the imidamide group, which is essentially a substituted amidine. The synthesis of this functional group has been a subject of extensive research, leading to several reliable methods.
Classical Pinner Reaction and its Modern Adaptations
The Pinner reaction, first reported by Adolf Pinner in 1877, is a cornerstone in the synthesis of imidates, which are direct precursors to amidines. The classical approach involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. Subsequent reaction of this intermediate with an amine furnishes the desired amidine.
The mechanism commences with the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, which activates it towards nucleophilic attack by an alcohol. The resulting imidate salt can then be isolated or reacted in situ with ammonia (B1221849) or an amine to yield the final amidine product.
Modern adaptations of the Pinner reaction often employ Lewis acids in place of protic acids to promote the initial reaction between the nitrile and the alcohol under milder conditions. These modifications can offer improved yields and broader substrate scope.
A representative Pinner-type synthesis of an imidamide derivative is outlined below:
| Reactant 1 | Reactant 2 | Reagents | Intermediate | Product |
| A substituted nitrile | An alcohol | Anhydrous HCl or Lewis Acid | Imidate salt (Pinner salt) | Amidine |
Direct Amination Protocols for Nitriles and Imidoyl Chlorides
Direct amination of nitriles offers a more convergent approach to the imidamide scaffold. This method typically requires a catalyst to facilitate the addition of an amine across the carbon-nitrogen triple bond of the nitrile. Various catalytic systems, including those based on alkali metals, alkaline earth metals, and lanthanides, have been developed to promote this transformation.
Alternatively, imidoyl chlorides, which are activated derivatives of amides, serve as excellent precursors for imidamide synthesis. Imidoyl chlorides are readily prepared from the corresponding amides by treatment with halogenating agents such as phosphorus pentachloride or thionyl chloride. These reactive intermediates readily undergo nucleophilic substitution with amines to afford the corresponding amidines in high yields. This method is particularly versatile as it allows for the introduction of a wide range of substituents on the nitrogen atoms of the final imidamide product.
The general scheme for the synthesis of imidamides from imidoyl chlorides is as follows:
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |
| A secondary amide | PCl₅ or SOCl₂ | Imidoyl chloride | A primary or secondary amine | N,N'-disubstituted imidamide |
Condensation Reactions Involving N,N-Dialkylformamide Acetals with Amines
N,N-Dialkylformamide acetals, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), are highly reactive reagents that can be used to construct the imidamide core. The reaction of an amine with DMF-DMA initially forms a formamidine (B1211174) derivative. This intermediate can then react with a second amine to yield the desired N,N'-disubstituted imidamide. This method is often efficient and proceeds under mild conditions, making it a valuable tool in the synthesis of complex imidamide derivatives.
Advanced Synthetic Approaches to Functionalized Imidamide Derivatives
To access more complex and functionally diverse imidamide derivatives, more sophisticated synthetic strategies are often required. These advanced methods include multicomponent reactions that allow for the rapid assembly of the imidamide core from simple starting materials in a single step.
Multicomponent Reaction Strategies for Imidamide Assembly
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. MCRs are highly convergent and atom-economical, making them attractive for the efficient synthesis of diverse molecular scaffolds.
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of amide-containing molecules and can be adapted for the preparation of imidamide derivatives. In a typical Ugi four-component reaction, an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide are combined to produce an α-acylamino amide. By careful selection of the starting materials, this methodology can be tailored to generate structures bearing the imidamide functionality.
The key step in these reactions is the nucleophilic attack of the isocyanide on an iminium ion (formed from the aldehyde/ketone and amine), which generates a nitrilium ion intermediate. This reactive species is then trapped by the carboxylic acid component, leading to the final product after an intramolecular rearrangement. The versatility of the Ugi reaction allows for the introduction of a wide range of substituents, providing rapid access to libraries of structurally diverse imidamide derivatives.
A generalized Ugi-type reaction for the synthesis of an imidamide-like structure is depicted in the table below:
| Component 1 | Component 2 | Component 3 | Component 4 | Key Intermediate | Product Class |
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Nitrilium ion | α-Acylamino amides |
Nitroalkene-Derived Multicomponent Methodologies
A notable advancement in the synthesis of N-acyl amidines, which are structurally related to imidamides, involves a metal-free, three-component reaction. This methodology utilizes readily available starting materials: a trans-β-nitrostyrene derivative, a dibromo amide, and an amine. The reaction proceeds through the formation of an α,α-dibromonitroalkane intermediate, which subsequently undergoes carbon-carbon bond cleavage to yield the functionalized amidine. This approach is distinguished by its operational simplicity and the ability to rapidly assemble complex amidine frameworks with a high degree of molecular diversity.
The reaction is typically carried out under mild conditions, and its metal-free nature makes it an attractive method from both an economic and environmental standpoint. The scope of the reaction is broad, tolerating a variety of substituents on the nitrostyrene (B7858105) and the amine components, thus allowing for the synthesis of a diverse library of N-acyl amidines.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Key Features |
| trans-β-Nitrostyrene | Dibromo amide | Amine | Metal-free, multicomponent, C-C bond cleavage |
Table 1: Key Features of Nitroalkene-Derived Multicomponent Synthesis of N-Acyl Amidines
Alkyne-Based Multicomponent Coupling Reactions for Imidamide Frameworks
Multicomponent reactions involving alkynes have emerged as powerful tools for the construction of diverse heterocyclic frameworks, including those related to imidamides. One such strategy involves an iron-catalyzed, three-component reaction of terminal alkynes, amidines, and alcohols under aerobic conditions to afford trisubstituted pyrimidines. While not a direct synthesis of an acyclic imidamide, this methodology demonstrates the utility of alkyne and amidine precursors in constructing complex nitrogen-containing heterocycles.
Another relevant approach is a silver-catalyzed, one-pot, four-component reaction of terminal alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN₃), a sodium sulfinate, and a sulfonyl azide to produce N-sulfonylamidines. This reaction proceeds via a cascade mechanism that includes alkyne hydroazidation and sulfonyl radical addition. The versatility of this method allows for the incorporation of various functional groups, providing access to a wide range of substituted amidines.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Resulting Framework |
| Terminal Alkyne | Amidine | Alcohol | Iron | Trisubstituted Pyrimidine (B1678525) |
| Terminal Alkyne | TMSN₃ | Sodium Sulfinate, Sulfonyl Azide | Silver | N-Sulfonylamidine |
Table 2: Alkyne-Based Multicomponent Reactions for Amidine and Related Frameworks
Transition Metal-Catalyzed Imidamide Synthesis
Transition metal catalysis has significantly impacted the field of organic synthesis, and the formation of imidamide and related structures is no exception. Catalysts based on copper, ruthenium, and gold have been employed to facilitate various synthetic transformations leading to these valuable compounds.
Copper-Catalyzed Formations of Imidamide Derivatives and Related Heterocycles
Copper catalysis has been widely used for the synthesis of nitrogen-containing compounds. For instance, copper(II) catalysts have been effectively used in the synthesis of imidazole (B134444) derivatives through a Mannich-type reaction. While this leads to a heterocyclic structure, the underlying principles of C-N bond formation are relevant to the synthesis of acyclic imidamides.
More directly, copper-catalyzed methods for the amidation of aldehydes provide a route to amide functionalities, which are key components of imidamides. These reactions can utilize various amine sources, including ammonium (B1175870) chloride and amine hydrochloride salts, with an inexpensive copper catalyst such as copper sulfate (B86663) or copper(I) oxide. The use of a mild oxidant like aqueous tert-butyl hydroperoxide facilitates the transformation. This approach is valued for its practicality, broad substrate scope, and the use of readily available and economical reagents.
| Catalyst | Reaction Type | Starting Materials | Key Advantage |
| Copper(II) complexes | Mannich-type reaction | Aldehyde, Amine, Alkyne | Synthesis of imidazole heterocycles |
| Copper sulfate / Copper(I) oxide | Oxidative Amidation | Aldehyde, Amine salt | Use of inexpensive reagents, broad scope |
Table 3: Copper-Catalyzed Synthesis of Amide and Imidazole Derivatives
Ruthenium-Catalyzed Transformations Involving Imidamides
Ruthenium catalysts have proven to be highly effective in a variety of organic transformations, including those involving the synthesis and functionalization of imidamides. A significant application is the ruthenium(II)-catalyzed C-H activation of existing imidamides. This allows for the direct functionalization of the imidamide scaffold, for example, through coupling with diazo compounds to form indole (B1671886) and 3H-indole structures. This demonstrates the potential for late-stage modification of imidamide-containing molecules.
Furthermore, ruthenium catalysts, particularly those based on N-heterocyclic carbenes (NHCs), can promote the direct synthesis of amides from alcohols and nitriles in a redox-neutral and atom-economical manner. This reaction forms the C-N bond between the α-carbon of the alcohol and the nitrogen atom of the nitrile, with no byproducts. Such a method represents a highly efficient and environmentally friendly route to amide synthesis, a critical step in the formation of many imidamide derivatives.
| Catalyst System | Transformation | Starting Materials | Significance |
| Ruthenium(II) | C-H Activation/Coupling | Imidamide, Diazo compound | Late-stage functionalization of imidamides |
| NHC-Ruthenium | Redox-neutral Amide Synthesis | Alcohol, Nitrile | High atom economy, environmentally friendly |
Table 4: Ruthenium-Catalyzed Reactions for Imidamide Synthesis and Functionalization
Gold-Catalyzed Processes for Imidamide-Containing Structures
Gold catalysis has gained prominence for its ability to activate alkynes and other unsaturated systems under mild conditions. In the context of imidamide synthesis, gold catalysts have been successfully employed for the synthesis of amides from aldehydes and amines. These reactions can be performed in an aqueous medium under mild conditions, which aligns with the principles of green chemistry. The high efficiency and functional group tolerance of gold catalysts make them valuable tools for the construction of the amide bonds present in imidamide structures.
| Catalyst | Reaction | Starting Materials | Key Feature |
| Gold | Amide Synthesis | Aldehyde, Amine | Mild conditions, aqueous medium |
Table 5: Gold-Catalyzed Amide Synthesis
Non-Catalyzed and Environmentally Conscious Synthetic Protocols for Imidamides
In recent years, there has been a significant shift towards the development of synthetic methodologies that are more environmentally friendly. This includes the use of non-toxic solvents, catalyst-free conditions, and renewable starting materials.
Several metal-free and catalyst-free reactions have been developed for the synthesis of amide and amidine derivatives. For example, the previously mentioned multicomponent reaction of nitroalkenes, dibromo amides, and amines is a metal-free process. Additionally, some reactions can be carried out in greener solvents like water, which significantly reduces the environmental impact. For instance, the synthesis of certain heterocyclic compounds can be achieved through one-pot reactions in aqueous media without the need for a catalyst. These approaches often lead to high yields and simplified purification procedures, as the desired products may precipitate from the reaction mixture. The development of such protocols is crucial for the sustainable production of fine chemicals, including "this compound".
| Approach | Key Principle | Example | Environmental Benefit |
| Metal-Free Synthesis | Avoidance of heavy metal catalysts | Nitroalkene-based amidine synthesis | Reduced toxicity and cost |
| Catalyst-Free Reactions | Reaction proceeds without a catalyst | One-pot synthesis of pyrimido[4,5-d]pyrimidines in water | Simplified purification, reduced waste |
| Green Solvents | Use of environmentally benign solvents | Amide synthesis in aqueous medium | Reduced use of volatile organic compounds |
Table 6: Environmentally Conscious Synthetic Protocols
Regioselective Synthesis and Stereochemical Control in Imidamide Derivatization
The precise control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of complex organic molecules from imidamide precursors. In the derivatization of this compound, the reaction conditions can dictate the formation of specific isomers. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, for example, is of strategic importance for their application in pharmaceuticals and functional materials. rsc.org
For instance, the reaction of an imidamide can be directed to yield different substitution patterns based on the reagents and catalysts used. One study demonstrated that reacting imidamides with sulphoxonium ylides results in 1,2,4-substituted imidazoles. rsc.org In contrast, reacting similar imidamides with propargyl aldehydes in the presence of a boronic acid catalyst afforded 1,2,5-substituted imidazoles. rsc.org This highlights the critical role of the reaction components in directing the regiochemical outcome.
Stereochemical control, which governs the spatial orientation of the molecule's constituent parts, is also crucial. While the provided sources focus more heavily on regioselectivity in the context of imidamide reactions, the principles of stereocontrol are fundamental in organic synthesis. bris.ac.uknih.gov Techniques such as using chiral auxiliaries, stereoselective catalysts, or substrate-controlled reactions are standard approaches to influence the stereochemistry of a final product. The importance of achieving the correct stereoisomer is underscored by the fact that different stereoisomers of a molecule can have vastly different biological activities. nih.gov Recent advancements in "stereochemical editing" allow for the late-stage adjustment of a molecule's stereochemistry, offering powerful tools for creating specific isomers that are otherwise difficult to access. nih.gov
Synthetic Utility of Imidamides as Precursors for Complex Chemical Architectures
Imidamides, including this compound, are versatile building blocks in organic synthesis. nih.gov Their unique chemical structure allows them to serve as precursors for a wide array of more complex molecules, particularly heterocyclic compounds. imist.ma The imidamide functional group can participate in various cyclization and condensation reactions to form stable ring systems, which are foundational scaffolds in many biologically active compounds.
Heterocyclic Ring System Construction via Imidamide Intermediates
The inherent reactivity of the imidamide moiety makes it an excellent starting point for constructing nitrogen-containing heterocyclic rings. Imidamides can be successfully employed to synthesize a wide variety of heterocyclic molecules, often in a single step and with good yields. imist.ma This utility is pivotal in medicinal chemistry, where heterocyclic cores are ubiquitous.
Imidamides are well-established precursors for the synthesis of the imidazole ring, a five-membered aromatic heterocycle present in many important biological molecules. rsc.org Various synthetic strategies have been developed to achieve this transformation with control over the substitution pattern on the final imidazole product.
One notable method involves the copper-catalyzed reaction of imidamides with carboxylic acids. rsc.org This approach allows for regioselective substitution at the C-2 and C-4 positions of the imidazole ring. Furthermore, by including a nitroalkane in the reaction mixture, an additional functional group can be introduced at the C-5 position. The proposed mechanism involves a 5-exo-trig cyclization of a substituted imidamide intermediate, followed by elimination to afford the aromatic imidazole ring. rsc.org
Metal-free conditions have also been developed. For example, the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid yields 1,2,4-trisubstituted imidazoles. rsc.org The choice of reactants and conditions allows for precise control over the final substitution pattern, making imidamides a versatile tool for generating diverse imidazole libraries.
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Imidazole Substitution Pattern |
| Imidamide | Carboxylic Acid | Copper catalyst | 1,2,4-substituted |
| Imidamide | Carboxylic Acid + Nitroalkane | Copper catalyst | 1,2,4,5-substituted |
| Imidamide | Sulphoxonium ylide | Trifluoroacetic acid | 1,2,4-substituted |
| Imidamide | Propargyl aldehyde | Boronic acid | 1,2,5-substituted |
The synthesis of pyrimidines, six-membered heterocyclic aromatic rings with two nitrogen atoms, can be achieved using amidine-containing precursors, which are structurally related to imidamides. rsc.orgrsc.org A facile, metal-free approach involves the [3+3] annulation of amidines with α,β-unsaturated ketones. rsc.org This reaction proceeds through a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic pyrimidine. Visible-light-enabled photo-oxidation provides a green alternative to traditional transition-metal-catalyzed dehydrogenation for this final step. rsc.org
Another strategy employs a [3+3]-cycloaddition of β-alkynyl-N-sulfonyl ketenimines with imidamides, catalyzed by copper, to yield 4-iminopyrimidines. mdpi.com While direct synthesis from simple imidamides is less documented, their structural analogues, amidines, are widely used. For example, α-aminoamidines can be used as substrates to synthesize pyrimidine-containing building blocks. researchgate.net These methods showcase the utility of the core amidine/imidamide scaffold in constructing the pyrimidine ring system.
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type |
| Amidine | α,β-Unsaturated Ketone | Metal-free, Visible light | Multi-substituted Pyrimidine |
| Imidamide | β-Alkynyl-N-sulfonyl ketenimine | Copper catalyst | 4-Iminopyrimidine |
| N-vinyl amide | Nitrile | Trifluoromethanesulfonic anhydride | Fused Pyrimidine |
Imidazo[1,5-a]pyridines are fused heterocyclic systems with significant biological and photophysical properties. beilstein-journals.org Numerous synthetic methods have been developed to construct this scaffold, many of which utilize precursors that could be derived from or are analogous to imidamides. rsc.org
A common strategy involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophiles. beilstein-journals.org For instance, a transition-metal-free approach utilizes molecular iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines, which are precursors to an in-situ formed imidamide-like intermediate. rsc.org This one-pot reaction efficiently produces a variety of imidazo[1,5-a]pyridine (B1214698) derivatives. rsc.org
Another efficient method is the three-component reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine, which constructs C-N and C-S bonds simultaneously under mild conditions. mdpi.com These strategies demonstrate the versatility of using simple pyridine-based starting materials to access the complex imidazo[1,5-a]pyridine core, often proceeding through intermediates structurally related to imidamides.
| Precursors | Catalyst/Reagent | Key Features |
| 2-Pyridyl ketones, Alkylamines | I₂, NaOAc | Transition-metal-free, sp³ C-H amination |
| 2-Picolylamines, Nitroalkanes | PPA, Phosphorous acid | Cyclization via electrophilic activation |
| 2-Aminomethylpyridines, Benzaldehydes, Sodium benzenesulfinates | Iodine | One-pot, C-N and C-S bond formation |
| N-Heteroaryl aldehydes, Alkylamines | Copper(I) catalyst, O₂ | Transannulation via Csp³-H amination |
Theoretical and Computational Investigations of Imidamide Derivatives
Quantum Chemical Studies on Imidamide Electronic Structure
Quantum chemical studies are fundamental to elucidating the electronic behavior of "Imidamide derivative 1." These methods provide a framework for understanding how electrons are distributed within the molecule and how this distribution influences its chemical properties and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often employing basis sets such as 6-311G(d,p), are instrumental in determining its optimized molecular geometry. dergipark.org.tr These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, offering a detailed three-dimensional picture of the molecule.
The electronic properties of "this compound" can also be thoroughly investigated using DFT. Parameters such as dipole moment, polarizability, and molecular electrostatic potential (MEP) can be calculated. mdpi.comsemanticscholar.org The MEP, for instance, is valuable for identifying the electron-rich and electron-deficient regions of the molecule, which in turn helps in predicting sites susceptible to electrophilic and nucleophilic attack.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-N | 1.37 | - |
| C=N | 1.28 | - |
| N-C (aryl) | 1.42 | - |
| C-N-C | - | 125.4 |
| N-C-N | - | 118.2 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would be derived from specific DFT calculations for "this compound."
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.org
For "this compound," a smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This analysis helps in predicting how "this compound" will interact with other molecules and its potential role in chemical reactions. Quantum chemical parameters such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies. mdpi.com
Table 2: Frontier Molecular Orbital Energies and Related Parameters of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.52 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.63 |
| Electronegativity (χ) | 4.21 |
| Chemical Hardness (η) | 2.32 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would be derived from specific DFT calculations for "this compound."
Thermochemical and Kinetic Aspects of Imidamide Reactions
Understanding the thermodynamics and kinetics of reactions involving "this compound" is crucial for controlling and optimizing its synthesis and subsequent chemical transformations.
Computational methods can be used to map out the entire energy landscape of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The resulting reaction energy profile provides a visual representation of the energy changes that occur as the reaction progresses.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By analyzing the geometry and electronic structure of the transition state for reactions involving "this compound," chemists can gain insights into the reaction mechanism and identify the factors that influence the reaction rate.
The feasibility of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which takes into account both the change in enthalpy (ΔH) and the change in entropy (ΔS). Computational chemistry allows for the calculation of these thermodynamic parameters for the synthesis of "this compound." scirp.org
A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under the given conditions. By calculating these values, researchers can predict the equilibrium position of the reaction and determine the optimal conditions (e.g., temperature, pressure) to maximize the yield of "this compound."
Table 3: Calculated Thermodynamic Parameters for the Synthesis of this compound
| Parameter | Value |
|---|---|
| Enthalpy Change (ΔH) | -25.8 kcal/mol |
| Entropy Change (ΔS) | -15.2 cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -21.3 kcal/mol |
Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would be derived from specific calculations for the synthesis of "this compound."
Molecular Modeling and Simulation Approaches for Imidamide Derivatives
Beyond the study of single molecules, molecular modeling and simulation techniques can be employed to investigate the behavior of "this compound" in a condensed phase, such as in solution or in a biological environment. Molecular dynamics (MD) simulations, for example, can track the motion of atoms over time, providing insights into the conformational flexibility of the molecule and its interactions with solvent molecules or a biological target.
These simulations can help in understanding how "this compound" behaves in a more realistic environment, which is crucial for applications in materials science and drug design. By combining quantum chemical calculations with molecular simulations, a comprehensive understanding of the chemical and physical properties of "this compound" can be achieved.
Conformational Analysis and Tautomerism Studies of Imidamide Scaffolds
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For imidamide derivatives, computational methods such as Density Functional Theory (DFT) are employed to determine the most stable conformations. The conformational landscape of these molecules is influenced by the rotation around single bonds, particularly the torsion angle within the imidamide core and the orientation of its substituents. Studies on analogous benzamidinium compounds have revealed that both planar and twisted conformations can be energetically favorable, with the specific preference being influenced by the substitution pattern and the surrounding environment. nih.gov For N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide, the conformational flexibility of the hydroxypropyl side chain is a key determinant of its interaction with the target enzyme.
Table 1: Calculated Relative Energies of Tautomers in a Model Benzimidazole (B57391) System
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| Tautomer A | 0.00 | 0.00 |
| Tautomer B | 2.50 | 1.80 |
Note: Data is illustrative and based on general findings for benzimidazole derivatives, not specific to N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide.
In Silico Studies of Molecular Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide, docking studies have been instrumental in elucidating its binding mode within the active site of iNOS. nih.gov These simulations have shown that the imidamide derivative adopts a specific conformation that allows for key interactions with amino acid residues of the enzyme. The docking results for this class of compounds suggest a differential binding mode between the inducible (iNOS) and neuronal (nNOS) isoforms, which provides a rationale for the observed selectivity. nih.gov The predicted binding affinity, often expressed as a docking score, correlates with the experimentally determined inhibitory activity.
Table 2: Illustrative Molecular Docking Results for Imidamide Derivatives with iNOS
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -9.5 | Glu371, Trp366, Arg382 |
| Derivative 2 | -8.7 | Glu371, Tyr483, Met368 |
| Derivative 3 | -9.1 | Glu371, Trp366, Gln257 |
Note: The data presented is representative of typical findings for imidamide derivatives targeting iNOS and is not specific to "this compound".
A detailed analysis of the docked poses of N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide reveals the specific non-covalent interactions that stabilize the ligand-enzyme complex. Hydrogen bonds are crucial for the binding of imidamide derivatives. The amidine moiety of the imidamide scaffold is a key hydrogen bond donor and acceptor, forming interactions with polar residues in the iNOS active site. nih.gov
Furthermore, π-cation interactions play a significant role in the binding of these aromatic-rich molecules. The positively charged guanidinium (B1211019) group of an arginine residue in the iNOS active site can interact favorably with the electron-rich aromatic rings of the imidamide derivative. mdpi.com Theoretical studies on related systems have quantified the energetic contribution of these interactions, highlighting their importance for binding affinity. The trifluoromethylphenyl group can also participate in favorable interactions within the binding pocket. The analysis of these specific interactions provides a molecular basis for the observed structure-activity relationships and guides the design of new derivatives with improved potency.
Theoretical Predictions and Experimental Validation of Nuclear Magnetic Resonance (NMR) Spectra
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, has become an invaluable aid in the characterization of novel compounds. mdpi.com For N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra can be compared with experimental data to confirm its structure.
Discrepancies between calculated and experimental chemical shifts can often be attributed to conformational averaging and solvent effects, which can be modeled with more advanced computational approaches. unifr.ch The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the trifluoromethyl group, making it a useful probe for studying ligand-protein interactions. The correlation between theoretical and experimental NMR data provides a high degree of confidence in the assigned structure of the synthesized imidamide derivatives.
Table 3: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for a Model Benzimidazole Moiety
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C2 | 152.6 | 153.1 |
| C4 | 117.7 | 118.2 |
| C5 | 121.9 | 122.5 |
| C6 | 121.8 | 122.3 |
| C7 | 109.4 | 110.0 |
| C8 | 142.7 | 143.1 |
| C9 | 135.5 | 136.0 |
Note: This table presents representative data for a substituted benzimidazole to illustrate the typical agreement between experimental and calculated values and is not specific to N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide.
Advanced Applications of Imidamide Derivatives in Research
Catalytic Roles of Imidamide Derivatives in Organic Transformations
Imidamide derivatives, and the closely related amidines, represent a versatile class of compounds in the field of organic synthesis. Their unique electronic and structural properties, characterized by the N-C-N fragment, allow them to function effectively as both organocatalysts and as ligands for metal catalysts.
Applications as Organocatalysts and Ligands in Metal-Catalyzed Reactions
The utility of imidamide and amidine derivatives in catalysis is extensive. As ligands, their strong σ-donating and variable π-accepting capabilities make them suitable for stabilizing a wide range of transition metals. Amidinates, the deprotonated form of amidines, are particularly popular ligands due to their basicity and volatility, which are advantageous in applications like atomic layer deposition (ALD) nih.gov. They often adopt a bidentate coordination mode, which provides stability to the metal center nih.govsemanticscholar.org.
Heteroleptic complexes combining amidinate and other ligands have been developed as molecular precursors for generating supported metal nanoparticles. For instance, group 10 metal (Ni, Pd, Pt) complexes with an allyl and an amidinate ligand have been synthesized and used to create well-defined supported nanoparticles for catalytic applications nih.gov. The amidinate ligand facilitates the grafting of the complex onto a support material by reacting with surface hydroxyl groups, while the allyl ligand can be easily removed under a hydrogen atmosphere to yield the active metallic nanoparticles nih.gov.
Furthermore, the amide group itself is a cornerstone of catalysis research. While amide bond formation is a fundamental process, catalytic methods are being developed to make this process more sustainable and efficient ucl.ac.ukresearchgate.net. Molybdenum(VI) complexes have been designed as artificial cyclodehydratases to selectively functionalize amide groups within peptides and natural products, demonstrating the potential for catalytic activation of otherwise stable amide bonds nih.gov.
Influence of Imidamide Structure on Reaction Selectivity and Efficiency
The structure of an imidamide or amidine ligand is a critical determinant of the outcome of a catalytic reaction. Steric and electronic properties can be fine-tuned to control reaction selectivity and efficiency.
Steric Hindrance: The size of the substituent groups on the nitrogen and carbon atoms of the imidamide scaffold can influence the coordination geometry around a metal center. In the synthesis of metal nanoparticles from allyl-amidinate precursors, the steric bulk of the iso-propyl groups on the amidinate ligand influences the geometry of the complex and its subsequent reactivity on a surface nih.gov. For enzyme-catalyzed reactions, the specific arrangement of residues in a catalytic triad (B1167595), such as the serine-serine-lysine triad in fatty acid amide hydrolase, is crucial for substrate binding and catalysis. Mutation of any of these residues demonstrates a distinct role for each in the catalytic mechanism, highlighting the importance of precise structural arrangement nih.gov.
Electronic Effects: The electron-donating or withdrawing nature of substituents on the imidamide ring system can modulate the electron density at the coordinating nitrogen atoms. This, in turn, affects the strength of the metal-ligand bond and the reactivity of the catalytic complex. In the context of direct amide functionalization, catalysts featuring a sterically congested tripod ligand around a molybdenum(VI) center were developed to enhance catalyst lifetime and eliminate nonselective reaction pathways nih.gov.
Coordination Chemistry of Imidamides with Metal Ions for Sensing and Catalysis
The ability of the nitrogen atoms in imidamide, imidazole (B134444), and amide functionalities to coordinate with metal ions is the basis for their application in chemical sensing and catalysis ekb.egwikipedia.org. These compounds can act as chemosensors, where the binding of a specific metal ion leads to a detectable change in a physical property, such as color or fluorescence semanticscholar.org.
For example, metal-organic frameworks (MOFs) built from imidazole-containing tripodal ligands have been synthesized and shown to act as selective fluorescent sensors for certain metal ions nih.gov. One such cadmium-based MOF exhibited a high quenching effect on its luminescence in the presence of Fe³⁺ ions, allowing for its selective detection nih.gov. The quenching constant (Ksv) for Fe³⁺ was calculated to be 1.86 × 10⁴ M⁻¹, indicating a high sensitivity nih.gov. Amide-based derivatives can also act as tridentate ligands, forming stable coordination complexes with metal ions like Hg²⁺, Co²⁺, Ni²⁺, and Cu²⁺, which results in a visible color change useful for qualitative and quantitative analysis semanticscholar.org.
Below is a table summarizing the metal ion sensing capabilities of a representative imidazole-based metal-organic framework.
| Metal Ion | Quenching Effect on Luminescence | Ksv (M⁻¹) | Potential Application |
| Fe³⁺ | High | 1.86 × 10⁴ | Selective Sensor |
| Cu²⁺ | Moderate | Not specified | - |
| Pb²⁺ | Low | Not specified | - |
| Zn²⁺ | Low | Not specified | - |
| Co²⁺ | Low | Not specified | - |
Imidamide Derivatives in Materials Science Research
The robust chemical nature and versatile coordination properties of imidamide derivatives make them valuable components in the design of advanced materials.
Building Blocks for the Design and Synthesis of Novel Functional Materials (e.g., polymers, coatings)
Imidamide and related nitrogen-containing heterocyclic structures are used as fundamental building blocks for creating functional materials. Their ability to form strong intermolecular interactions, such as hydrogen bonds, and to coordinate with metals allows for the construction of well-ordered supramolecular structures, polymers, and porous materials like MOFs nih.govresearchgate.net. For example, ligands derived from perylene (B46583) bisimides have been used to create photo- and redox-active diaza-ligands that serve as functional building blocks for supramolecular chemistry researchgate.net. The resulting materials can have applications in areas such as electronics and photonics.
Application in Optoelectronic and Semiconducting Materials, including Perovskite Solar Cells
A significant application of imidamide-related compounds in materials science is in the field of optoelectronics, particularly in the advancement of perovskite solar cells (PSCs). Additive engineering using imidazole and amide derivatives has proven to be an effective strategy to enhance the power conversion efficiency (PCE) and long-term stability of these devices researchgate.net.
Imidazole and its derivatives can be incorporated into the perovskite material to passivate defects, improve the quality and crystallinity of the perovskite film, and limit the migration of ions, which is a primary cause of degradation researchgate.netjos.ac.cn. For instance, the introduction of N-(3-aminopropyl)-imidazole diiodide (APDI) on the surface of a perovskite film was shown to suppress defect traps by binding N⁺ cations with Pb²⁺, leading to a device with a PCE of 21.41% and excellent stability rsc.org. Similarly, amide-based additives like formamide (B127407) and urea (B33335) can shift the Fermi level of the perovskite material, which promotes charge transfer and suppresses charge recombination, resulting in a higher built-in electric field and improved device efficiency researchgate.net.
The table below details the impact of various imidamide-related additives on the performance of perovskite solar cells.
| Additive Compound | Role in PSC | Resulting Power Conversion Efficiency (PCE) | Reference |
| N-(3-aminopropyl)-imidazole diiodide (APDI) | Surface passivation, defect suppression | 21.41% | rsc.org |
| Acetamidine-based salt | Enhanced crystallinity, suppressed charge recombination | 16.54% | jos.ac.cn |
| Amide additives (formamide, acetamide, urea) | Fermi level shift, suppressed recombination | 15.57% | researchgate.net |
| 1-Methyl-3-benzyl-imidazolium bromide | Interface passivation | 25.3% | researchgate.net |
Explorations of Imidamide Derivatives in Biochemical Research
The unique structural features of imidamide derivatives have positioned them as valuable tools in biochemical research, particularly for investigating enzyme function and designing targeted inhibitors. Their ability to engage in specific molecular interactions has been leveraged to probe the mechanisms of various enzymes and to elucidate structure-activity relationships that guide the development of more potent and selective therapeutic agents.
Mechanistic Investigations of Enzyme Inhibition by Imidamide Derivatives
Imidamide derivatives have been instrumental in dissecting the inhibition mechanisms of key enzymes implicated in various physiological and pathological processes. These studies provide critical insights into the molecular interactions that govern inhibitor potency and selectivity.
The selective inhibition of nitric oxide synthase (NOS) isoforms is a significant therapeutic goal, as dysregulation of NO production is associated with numerous diseases. Imidamide derivatives have emerged as promising scaffolds for achieving isoform selectivity.
In the pursuit of selective NOS inhibitors, two series of imidamide derivatives were synthesized and assessed for their inhibitory effects on the inducible (iNOS) and neuronal (nNOS) isoforms rroij.com. The design of these compounds was based on combining a kynurenamine framework with an amidine moiety to enhance selectivity for the iNOS isoform rroij.com. The in vitro inhibitory assays revealed that the derivatives generally exhibited greater inhibition of iNOS over nNOS rroij.com.
One of the most potent and selective compounds identified was N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide, which demonstrated the highest selectivity for iNOS and did not inhibit the endothelial (eNOS) isoform rroij.com. To understand the structural basis for this selectivity, molecular docking studies were performed on the two most active compounds. The results suggested a differential binding mode within the active sites of iNOS and nNOS, which likely accounts for the observed experimental selectivity rroij.com.
Further research on substituted pyridinyl-imidamide derivatives identified N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide as a potent and selective iNOS inhibitor with an IC50 of 4.6 µM researchgate.net. Docking studies of this compound indicated a specific binding interaction involving the essential residue Glu377, which may explain its selectivity for iNOS researchgate.net.
Table 1: Inhibitory Activity of Selected Imidamide Derivatives against NOS Isoforms
| Compound | Target Isoform | IC50 (µM) | Selectivity Notes |
| N-(3-(2-amino-5-methoxyphenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzimidamide rroij.com | iNOS | -- | Highest selectivity for iNOS, no eNOS inhibition. |
| N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide researchgate.net | iNOS | 4.6 | Selective for iNOS. |
Data sourced from in vitro inhibitory assays.
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has been implicated in the pathology of various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease nih.govfrontiersin.org. Consequently, MARK4 has become an attractive target for therapeutic intervention.
A series of 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamide derivatives were synthesized and evaluated as potential MARK4 inhibitors. These compounds were found to inhibit MARK4 activity with IC50 values in the micromolar range. The mechanism of inhibition involves the binding of these imidamide derivatives to the ATP-binding pocket of the MARK4 enzyme. This was supported by molecular docking and molecular dynamics simulation studies, which showed that the compounds stabilize within the ATP-binding site, thereby inhibiting the kinase activity of the enzyme. The most potent compounds from this series exhibited significant inhibitory activity, highlighting the potential of the imidamide scaffold for developing novel MARK4 inhibitors.
Table 2: MARK4 Inhibition by Imidamide Derivatives
| Compound Series | Inhibition Mechanism | IC50 Range (µM) |
| 4-(6-(arylpyrimidin-4-yl)piperazine-1-carboximidamide)s | Binding to the ATP-binding pocket of MARK4 | 5.35 - 16.53 |
Data represents a promising class of N-hetarenes for developing next-generation anti-AD drugs.
Structure-Activity Relationship (SAR) Studies for Bioactive Imidamides
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity alzdiscovery.orgrsc.orgmerckmillipore.com. For imidamide derivatives, SAR studies have been crucial in optimizing their inhibitory potency and selectivity against targets like NOS.
In the development of imidamide-based NOS inhibitors, systematic modifications to the chemical structure have revealed key determinants of activity. For instance, the nature and position of substituents on the aromatic rings of the imidamide scaffold have been shown to significantly impact both potency and isoform selectivity researchgate.net.
The investigation of twelve substituted pyridinyl-imidamide derivatives led to the identification of several compounds with good drug-likeness properties, as predicted by in silico analysis researchgate.net. The SAR of this series highlighted the importance of the pyridinyl moiety and the acetimidamide group for potent iNOS inhibition researchgate.net. Specifically, the compound N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide was identified as the most potent and selective inhibitor in the series researchgate.net. The study demonstrated that the interplay of steric and electronic effects of different substituents is critical for achieving high affinity and selectivity for the target enzyme.
Use of Imidamide Derivatives as Biochemical Probes
While imidamide derivatives have shown significant promise as enzyme inhibitors, their application as biochemical probes for studying biological systems is an area with limited published research. Biochemical probes are essential tools for chemical biology, enabling the investigation and visualization of biological processes in living systems. The development of imidamide-based probes could offer new avenues for studying the roles of their target enzymes in health and disease.
Studies on Antimicrobial Mechanisms through Enzyme Kinetic and Molecular Docking Analysis
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidamide derivatives have been explored for their potential antimicrobial properties, with studies focusing on understanding their mechanism of action at the molecular level.
In a study investigating amidoxime-based benzimidamide derivatives, several compounds were synthesized and evaluated for their in silico and in vitro antimicrobial potential. Molecular docking studies were employed to predict the binding interactions of these derivatives with key microbial enzymes. The docking analysis suggested that the synthesized compounds could effectively bind to the active sites of glucosamine-6-phosphate synthase from Escherichia coli and N-myristoyltransferase from Candida albans. These enzymes are crucial for the survival of the respective microorganisms, making them attractive targets for antimicrobial drugs.
The in silico findings were corroborated by in vitro antimicrobial screening, which demonstrated that some of the benzimidamide derivatives exhibited significant activity against selected bacterial and fungal strains. For example, specific compounds showed notable zones of inhibition and low minimum inhibitory concentration (MIC) values against Streptococcus mutans and C. albicans. These results indicate that imidamide derivatives can serve as a scaffold for the development of new antimicrobial agents that act by inhibiting essential microbial enzymes. While detailed enzyme kinetic studies on these specific imidamide derivatives are not extensively reported, the molecular docking analyses provide a strong foundation for their mechanism of action.
Table 3: Predicted Binding Energies of Benzimidamide Derivatives against Microbial Enzymes
| Compound | Target Enzyme (Organism) | Predicted Binding Energy (kcal/mol) |
| 2b | Glucosamine-6-phosphate synthase (E. coli) | -8.0 |
| 2a | N-myristoyltransferase (C. albicans) | -11.7 |
Data from in silico molecular docking studies.
Information regarding the chemical compound “Imidamide derivative 1” is not available in publicly accessible research literature.
Extensive searches for a specific chemical compound identified as "this compound" have not yielded any results in scientific databases or agrochemical research publications. This suggests that "this compound" may be a proprietary research code, a placeholder name, or a compound that is not documented in public-facing literature.
Therefore, it is not possible to provide a detailed and scientifically accurate article on its specific applications in agrochemical research, including its mechanistic insights into plant growth regulation, its effects on hormonal pathways, or its mode of action as a pest control agent, as requested by the provided outline.
General research on the broader class of "imidamide derivatives" and related compounds like "diamides" does indicate their relevance in agriculture. For instance, some imidamide derivatives have been investigated for their potential to enhance drought stress tolerance in plants google.com. In the area of pest control, related diamide (B1670390) insecticides are known to act on insect ryanodine (B192298) receptors, while meta-diamides can target GABA receptors nih.govnih.gov. However, without specific data on "this compound," any discussion would be speculative and not adhere to the required focus on this particular compound.
Future Directions and Emerging Research Areas for Imidamide Derivatives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the maximization of resource efficiency. frontiersin.orgchemmethod.com Future research into imidamide derivatives will likely focus on the development of synthetic methodologies that are not only novel but also environmentally benign. chemmethod.com Conventional synthesis methods can sometimes require harsh reaction conditions and generate significant chemical waste. chemmethod.com
Emerging strategies that could be applied to the synthesis of imidamide derivatives include:
Microwave-assisted synthesis: This technique has been shown to reduce reaction times and improve product yields for various heterocyclic compounds. mdpi.com
Continuous-flow microreactors: These systems offer enhanced control over reaction parameters, leading to higher efficiency and safety.
Solvent-free reactions: Conducting reactions without a solvent medium can significantly reduce waste and environmental impact. mdpi.com
Use of green solvents: When solvents are necessary, the focus is shifting towards the use of water, ionic liquids, and bio-based solvents. frontiersin.org
Biocatalysis: Employing enzymes or whole-organism biocatalysts can lead to highly selective and efficient transformations under mild conditions. frontiersin.org
The development of such sustainable methods will be crucial for the environmentally responsible production of imidamide derivatives for research and potential commercial applications.
Integration of Advanced Computational Techniques for Rational Design
The rational design of molecules with specific biological activities has been revolutionized by the advent of advanced computational tools. mpg.de In the context of imidamide derivatives, these techniques are already being used to predict binding affinities and to understand the interactions between these compounds and their biological targets. nih.govnih.gov
Future research will likely see a deeper integration of a variety of computational methods, including:
Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov It has been successfully used to study how imidamide derivatives interact with enzymes like nitric oxide synthase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of imidamide derivatives with their biological activity, enabling the prediction of the potency of new analogues.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, offering a more detailed understanding of the binding process.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new and more potent compounds.
The synergy between experimental synthesis and computational design will be instrumental in accelerating the discovery and optimization of imidamide derivatives with desired therapeutic properties. Physicochemical in silico studies also suggest that these compounds can possess good drug-likeness properties. nih.gov
| Derivative | Target | Computational Method | Predicted Outcome |
| Allylidene hydrazinecarboximidamide | BACE-1 | Docking Simulation | Interaction with catalytic aspartate dyad |
| Hydroxyl and Carbonyl Imidamide Derivatives | iNOS/nNOS | Molecular Docking | Different binding modes on isozymes |
| Sulfonamide Derivatives | Dihydropteroate Synthase (DHPS) | Molecular Docking | Estimation of binding energy |
Exploration of Undiscovered Mechanistic Roles in Chemical and Biochemical Systems
Current research has identified imidamide derivatives as potent inhibitors of key enzymes such as nitric oxide synthase (NOS) and β-secretase (BACE-1). nih.gov The amidine moiety within the imidamide structure is crucial for these inhibitory activities. nih.govnih.gov For instance, certain imidamide derivatives have shown selectivity for the inducible isoform of nitric oxide synthase (iNOS), which is implicated in inflammatory processes. nih.govresearchgate.net
However, the full spectrum of their mechanistic roles in both chemical and biochemical systems remains largely unexplored. Future research should aim to:
Elucidate detailed mechanisms of action: While it is known that some imidamide derivatives inhibit enzymes, the precise molecular interactions and conformational changes involved are not always fully understood. nih.gov Techniques such as X-ray crystallography and advanced spectroscopic methods can provide valuable insights.
Identify new biological targets: The structural features of imidamide derivatives suggest that they may interact with a broader range of biological targets than currently known. High-throughput screening and chemoproteomics approaches could be employed to identify novel protein binding partners.
Investigate roles in chemical catalysis: The unique electronic properties of the imidamide group could potentially be harnessed in the development of new catalysts for organic synthesis.
A deeper understanding of the fundamental chemical and biological activities of imidamide derivatives will open up new avenues for their application.
| Compound Class | Biological Target | Observed Effect |
| Aryl- and heteroaryl-imidamide derivatives | nNOS and iNOS | Inhibition of nitric oxide production researchgate.net |
| Amidine-containing molecules (e.g., L-NIO) | Inducible NOS (iNOS) | Inactivation of the enzyme nih.gov |
Design of Imidamide-Based Scaffolds for Novel and Niche Applications
The imidamide core is a versatile scaffold that can be readily functionalized to create a diverse library of compounds. nih.govresearchgate.net This structural adaptability makes it an excellent starting point for the design of molecules with novel and niche applications. The imidazole (B134444) scaffold, a related structure, is found in numerous natural products and FDA-approved drugs, highlighting the therapeutic potential of such heterocyclic systems. nih.gov
Future research in this area will likely focus on:
Development of new therapeutic agents: Building on their known activity as enzyme inhibitors, imidamide-based scaffolds can be further optimized to develop drugs for a range of diseases, including neurodegenerative disorders and inflammatory conditions. nih.govnih.gov
Antimicrobial agents: The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The imidamide scaffold could be explored for the development of new classes of antibacterial and antifungal compounds. rsc.org
Materials science applications: The coordination properties of the imidamide group suggest that these compounds could be used as ligands for the synthesis of metal-organic frameworks (MOFs) or other functional materials with applications in catalysis, sensing, and gas storage. lifechemicals.com
The systematic exploration of the chemical space around the imidamide scaffold, guided by both computational and experimental approaches, is expected to yield a new generation of molecules with a wide range of practical applications.
Q & A
Q. What synthetic strategies are employed to develop imidamide derivatives with enhanced iNOS inhibitory activity?
Imidamide derivatives are synthesized via condensation reactions between substituted amines and carbonyl intermediates. For example, describes the synthesis of 17 N-(3-(2-aminophenyl)propyl)imidamide derivatives, where structural modifications (e.g., hydroxyl or pyridinyl groups) are introduced to optimize binding to iNOS active sites. Key steps include protecting group strategies and chromatographic purification to ensure yield and purity . highlights the use of pyridinyl-imidamide scaffolds derived from nicotinaldehyde, with cyclization reactions to enhance stability .
Q. How are imidamide derivatives characterized for structural integrity and purity?
Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (e.g., ≥95% purity thresholds), and mass spectrometry for molecular weight verification. emphasizes method validation per ICH guidelines, including specificity testing via forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation products like cyclo-imidamide .
Q. What in vitro assays evaluate the inhibitory potency of imidamide derivatives against NOS isoforms?
Isoform-specific assays include:
- iNOS inhibition : Measurement of IC50 values using enzyme activity assays with recombinant iNOS (e.g., compound 4i in : IC50 = 4.6 µM).
- Selectivity screening : Parallel testing against nNOS and eNOS isoforms to calculate selectivity ratios (e.g., 4i shows >10-fold selectivity for iNOS over eNOS) .
- Ex vivo validation : Pharmacological assays in rat aortic tissue to confirm inhibitory activity without cardiovascular side effects .
Advanced Research Questions
Q. How do molecular docking studies explain the selective inhibition of iNOS by imidamide derivatives?
Docking simulations (e.g., AutoDock Vina) reveal that selective derivatives like 4i and 9a bind to iNOS-specific residues (e.g., Glu377, Trp372) near the tetrahydrobiopterin (BH4) cofactor pocket. In contrast, weaker interactions with nNOS (e.g., Asp1393) reduce off-target effects. and highlight divergent binding modes between isoforms, correlating with experimental selectivity data .
Q. What experimental design approaches optimize analytical methods for imidamide derivative degradation studies?
employs factorial design (FFD) and central composite design (CCD) to optimize HPLC parameters (buffer pH, sodium phosphate concentration) for resolving degradation products. Forced degradation under stress conditions (e.g., oxidative, thermal) identifies critical stability challenges, informing formulation strategies to mitigate cyclo-imidamide formation .
Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved during therapeutic development?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and bioavailability to address poor absorption.
- Toxicity screening : Cardiovascular safety assays (e.g., rat aortic tissue models in ) validate lack of adverse effects.
- Dose-response modeling : Align in vitro IC50 values with in vivo dosages using allometric scaling .
Q. What strategies improve the pharmacokinetic stability of imidamide derivatives while retaining selectivity?
- Structural modifications : Introducing heterocyclic rings (e.g., 1,2,4-oxadiazole in ) enhances metabolic resistance.
- Prodrug approaches : Masking polar groups (e.g., amidoxime derivatives) improves membrane permeability.
- Crystallography-guided design : Optimizing logP values (<3) to balance solubility and permeability .
Methodological Considerations for Data Analysis
Q. How should researchers statistically analyze contradictory data in isoform selectivity studies?
Q. What guidelines ensure rigorous reporting of imidamide derivative research?
- Report absolute numerical data (e.g., IC50 = 4.6 µM ± 0.2) alongside derivatives (e.g., % inhibition).
- Use graphs for trends (e.g., dose-response curves) and tables for raw data (e.g., enzyme kinetics).
- Avoid redundant figures and nontechnical statistical terms (e.g., "significant" without p-values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
